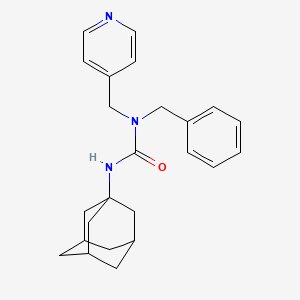![molecular formula C17H18Cl2N4O5S B4171508 2,4-dichloro-6-({4-[3-(methylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenol](/img/structure/B4171508.png)
2,4-dichloro-6-({4-[3-(methylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenol
描述
2,4-dichloro-6-({4-[3-(methylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenol, also known as DNP, is a chemical compound that has been extensively studied for its applications in scientific research. DNP is a potent uncoupler of oxidative phosphorylation, which makes it a valuable tool in studying mitochondrial function and energy metabolism.
科学研究应用
2,4-dichloro-6-({4-[3-(methylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenol is primarily used in scientific research to study mitochondrial function and energy metabolism. This compound uncouples oxidative phosphorylation by disrupting the proton gradient across the mitochondrial inner membrane, which results in the dissipation of energy as heat. This uncoupling effect can be used to study the role of mitochondria in cellular metabolism, as well as to investigate the mechanisms of metabolic diseases such as obesity and diabetes.
作用机制
The mechanism of action of 2,4-dichloro-6-({4-[3-(methylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenol involves its ability to disrupt the proton gradient across the mitochondrial inner membrane. This disruption is caused by the binding of this compound to the proton channels in the membrane, which allows protons to flow freely across the membrane without generating ATP. As a result, the energy generated by the electron transport chain is dissipated as heat, rather than being used to produce ATP.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects that make it a valuable tool in scientific research. These effects include increased oxygen consumption, increased carbon dioxide production, increased heat production, and decreased ATP production. This compound also has the ability to lower body weight and improve insulin sensitivity, which makes it a potential therapeutic agent for the treatment of metabolic diseases.
实验室实验的优点和局限性
The main advantage of using 2,4-dichloro-6-({4-[3-(methylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenol in lab experiments is its ability to uncouple oxidative phosphorylation and disrupt the proton gradient across the mitochondrial inner membrane. This allows researchers to study the role of mitochondria in cellular metabolism and investigate the mechanisms of metabolic diseases. However, this compound also has a number of limitations, including its toxicity and potential to cause mitochondrial damage. Therefore, it is important to use this compound in a controlled and safe manner in lab experiments.
未来方向
There are a number of future directions for research on 2,4-dichloro-6-({4-[3-(methylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenol, including the development of safer and more effective uncouplers of oxidative phosphorylation, the investigation of the role of mitochondria in aging and age-related diseases, and the development of this compound-based therapies for the treatment of metabolic diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential side effects and toxicity.
属性
IUPAC Name |
2,4-dichloro-6-[4-[3-(methylamino)-4-nitrophenyl]piperazin-1-yl]sulfonylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O5S/c1-20-14-10-12(2-3-15(14)23(25)26)21-4-6-22(7-5-21)29(27,28)16-9-11(18)8-13(19)17(16)24/h2-3,8-10,20,24H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLXDECMHAJHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=CC(=C3)Cl)Cl)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(dimethylamino)phenyl]-2-{[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4171426.png)
![N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4171430.png)
![1-allyl-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4171433.png)
![4-[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]morpholine](/img/structure/B4171454.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4171457.png)
![3,3-dimethyl-4-[3-(2-methylphenyl)-3-phenylpropanoyl]-2-piperazinone](/img/structure/B4171468.png)
![methyl 2-chloro-5-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B4171482.png)
![2-[(4-chlorophenyl)thio]-4-methoxy-6-(1-piperidinyl)-1,3,5-triazine](/img/structure/B4171489.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4171491.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-2,6-dimethoxyphenol](/img/structure/B4171501.png)
![2-(2-bromo-4-isopropylphenoxy)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4171514.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B4171516.png)

![2-[(4-bromobenzyl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B4171525.png)
